molecular formula C14H11Cl2N3O2S B6072338 5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No.: B6072338
M. Wt: 356.2 g/mol
InChI Key: FTZFXLXDUIEASS-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-methylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c1-22-14-18-12-10(13(21)19-14)7(5-9(20)17-12)6-3-2-4-8(15)11(6)16/h2-4,7H,5H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFXLXDUIEASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 2,3-dichlorobenzaldehyde, methylthiourea, and appropriate pyrimidine precursors.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent selection to maximize yield and purity.

    Catalysts and Reagents: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring or other functional groups.

    Substitution: Halogenation, alkylation, or acylation reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-pyrimidine derivatives: Similar structure but different biological activity.

    Pyrido[2,3-d]pyrimidine derivatives: Compounds with variations in the substituents on the pyrimidine ring.

Uniqueness

    Structural Features: The presence of both dichlorophenyl and methylsulfanyl groups.

    Biological Activity: Unique interactions with biological targets compared to similar compounds.

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